

Certificate of analysis for N-Nonanoylglycine-d2

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Compound of Interest

Compound Name: N-Nonanoylglycine-d2

Cat. No.: B12362598

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Technical Guide: N-Nonanoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Nonanoylglycine-d2**, a deuterated form of the endogenous N-acyl amino acid. This document includes a representative Certificate of Analysis, detailed experimental protocols for its synthesis and quantification, and an exploration of its relevant signaling pathways.

Certificate of Analysis: N-Nonanoylglycine-d2

This section presents a representative Certificate of Analysis (CoA) for **N-Nonanoylglycine-d2**. The data herein is illustrative of the quality and purity expected for a high-grade chemical standard used in research and development.

Product Identification

Parameter	Specification
Product Name	N-Nonanoylglycine-d2
Catalog Number	Varies by Supplier
CAS Number	3008541-78-1[1]
Molecular Formula	C ₁₁ H ₁₉ D ₂ NO ₃
Molecular Weight	217.30 g/mol

Physical and Chemical Properties

Parameter	Specification
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage	Store at -20°C for long-term stability

Analytical Data (Representative Lot)

Test	Method	Specification	Result
Purity	UPLC-MS/MS	≥98%	99.5%
Isotopic Enrichment	¹ H NMR / Mass Spectrometry	≥99 atom % D	99.7 atom % D
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	GC-MS	≤0.5%	<0.1%
Moisture Content	Karl Fischer Titration	≤1.0%	0.2%

Experimental Protocols

This section details key experimental methodologies relevant to the synthesis, and analysis of **N-Nonanoylglycine-d2**.

Synthesis of N-Nonanoylglycine

This protocol describes a general method for the synthesis of N-Nonanoylglycine, which can be adapted for the deuterated form by using glycine-d2 as a starting material.

Materials:

- Glycine (or Glycine-d2)
- Nonanoyl chloride

- Sodium hydroxide (NaOH)
- Diethyl ether
- Water
- Ethyl acetate

Procedure:

- In a suitable reaction vessel, dissolve 20 mmol of glycine in a solution of 40 mmol of NaOH in water.
- Cool the reaction mixture in an ice bath.
- Add 22 ml of nonanoyl chloride dropwise to the cooled glycine solution while stirring vigorously. A biphasic mixture with ether will be present.
- Continue stirring for 2-4 hours, allowing the reaction to proceed.
- After the reaction is complete, acidify the aqueous layer with HCl to precipitate the crude product.
- Collect the crude crystalline product by filtration.
- Recrystallize the crude product from 40-50 ml of ethyl acetate to yield pure N-Nonanoylglycine.[2]

Quantification of N-Acylglycines by UPLC-MS/MS

This method is suitable for the quantitative analysis of **N-Nonanoylglycine-d2** in biological samples, such as urine or dried blood spots, and is crucial for metabolic studies.[3][4][5]

Sample Preparation (from Dried Blood Spots):

- Punch two 3.2 mm discs from the dried blood spot card.
- Extract the acylglycines from the punches using a suitable solvent system.

- Perform butylation of the extracted acylglycines using Butanol-HCl.

UPLC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from low to high organic phase concentration over a run time of approximately 10 minutes.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific acylglycines.
 - Internal Standards: Use of deuterated internal standards for accurate quantification.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This assay measures the activity of Glycine N-acyltransferase, the enzyme responsible for the biosynthesis of N-acylglycines.

Principle: The assay colorimetrically measures the release of Coenzyme A (CoA) at 412 nm in the presence of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a result of the glycine-dependent conjugation of an acyl-CoA substrate.

Materials:

- Purified or recombinant GLYAT enzyme (2 µg)
- Glycine solution (e.g., 20 mM)

- Acyl-CoA substrate (e.g., Benzoyl-CoA, 80 μ M)
- DTNB solution
- Assay buffer

Procedure:

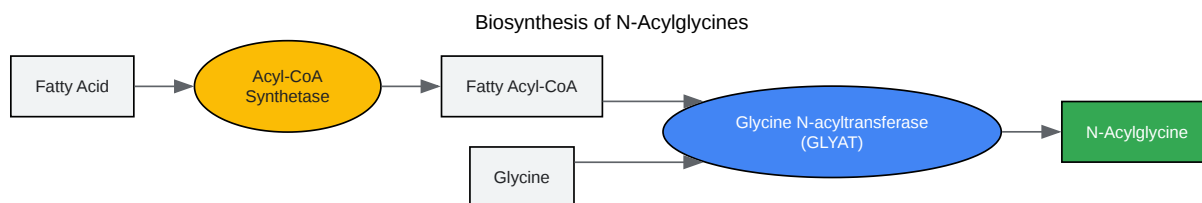
- Prepare a reaction mixture containing the assay buffer, glycine, and DTNB.
- Add the GLYAT enzyme to the reaction mixture.
- Initiate the reaction by adding the acyl-CoA substrate.
- Monitor the increase in absorbance at 412 nm over time, which corresponds to the rate of CoA release and thus GLYAT activity.

Signaling Pathways and Biological Role

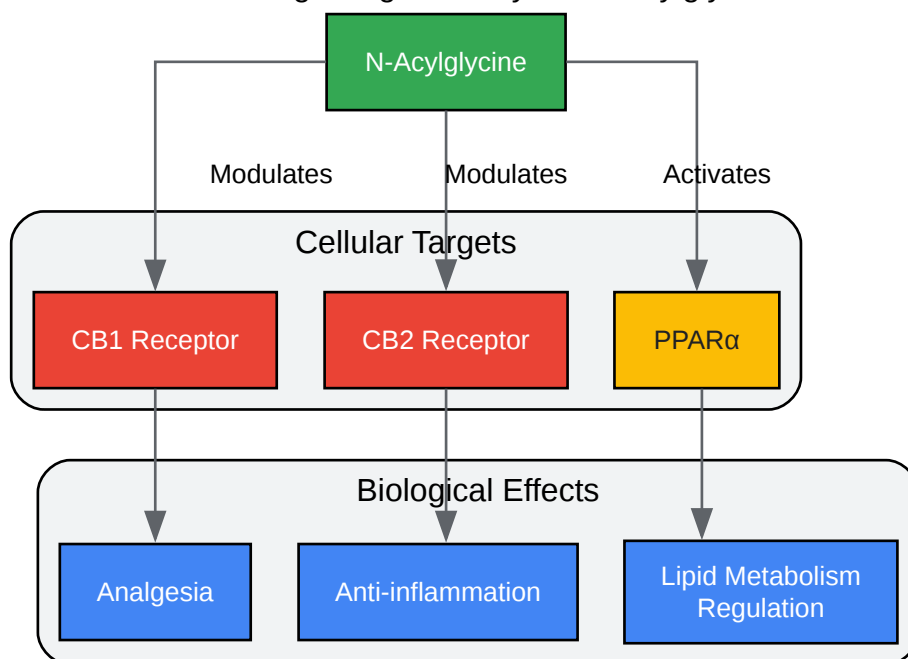
N-Nonanoylglycine belongs to the family of N-acyl amino acids, which are recognized as endogenous signaling molecules. Their biological functions are diverse and are a subject of ongoing research.

Biosynthesis of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the enzymatic conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT). There are also proposed alternative pathways, including the oxidation of N-acylethanolamines.



Potential Signaling Pathways of N-Acylglycines



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